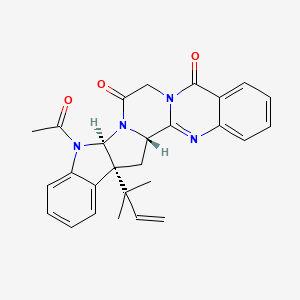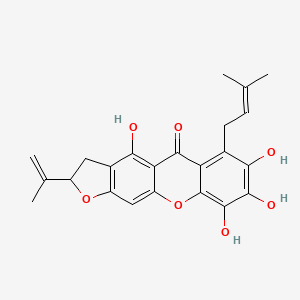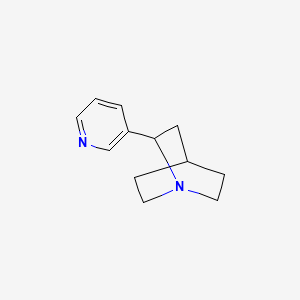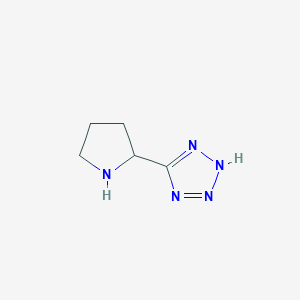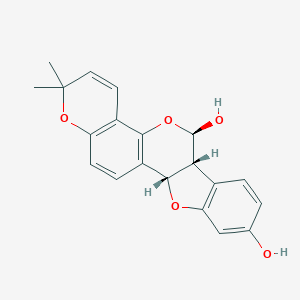
Daleformis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daleformis is a natural product found in Dalea filiciformis with data available.
Applications De Recherche Scientifique
Bioinformatics in Population Science and Disease Control
Researchers in population science and disease control can leverage bioinformatics tools for enhanced clinical and public health research. Bioinformatics helps in transforming life sciences data into a more coherent format, thereby facilitating data collection, processing, and standardization for scientific discovery. It can merge disparate data sources and is exemplified by tools like the National Cancer Institute's Cancer Biomedical Informatics Grid. Challenges include data standardization and pooling data from various studies, but innovative solutions are being developed (Forman et al., 2010).
Applications in Drug Discovery
The intersection of bioinformatics with pharmacology and clinical sciences significantly impacts drug discovery. Bioinformatics facilitates the understanding of genomic sciences, contributing to the identification of treatment options. It aids in the dissection of genetic diseases and points of attack for future medicines (Drews, 2000).
Stem Cell Gene Expression Visualization
Stemformatics is an example of a bioinformatics tool that aids in stem cell research by providing fast visualization of gene expression across various datasets. It assists in creating, sharing, and analyzing gene sets relevant to stem cell or developmental biology (Wells et al., 2013).
Bioinformatics in Cloud Computing Infrastructure
Bioinformatics applications, like gene and protein analysis, are essential in biological research. Cloud computing supports these applications by integrating data, automating processes, and assisting in scientific discovery and data distribution. This technology faces challenges like data assembly and access to diverse global resources (Balasooriya, 2010).
Translational Bioinformatics in Genome Medicine
Translational bioinformatics plays a crucial role in genomic experimentation. It helps in understanding human health and disease, offering methods for data analysis across experiments. The field has shifted towards direct medical discovery, enabled by public data availability and intersection of data across experiments (Butte, 2009).
Evolution of Bioinformatics Post-Sequence Era
Post-genome sequencing, bioinformatics has become integral in biomedical sciences. It supports the analysis of genomic, transcriptomic, and proteomic data. The development of sequence-based methods and techniques for analyzing large numbers of genes or proteins illustrates its importance in understanding systemic functional behaviors (Kanehisa & Bork, 2003).
Gene Expression Prediction and Long-Range Interactions
A recent advancement in bioinformatics is the development of the Enformer model, which integrates long-range interactions in the genome for improved gene expression prediction. This model aids in accurate variant effect predictions and understanding promoter-enhancer interactions (Avsec et al., 2021).
Applications in Life Sciences and Technologies
Bioinformatics tools have revolutionized basic and applied life sciences research. They facilitate data acquisition, data mining, and analysis, contributing to biomedical applications and predictive medicine. Tools for genome annotation, gene expression analyses, and databases of biological information are some examples (Sousa et al., 2016).
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2S,10R,11R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,11-diol |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-12-14(25-20)6-5-13-17(12)24-19(22)16-11-4-3-10(21)9-15(11)23-18(13)16/h3-9,16,18-19,21-22H,1-2H3/t16-,18-,19-/m1/s1 |
Clé InChI |
YTPKRSILLIAZAA-BHIYHBOVSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC3=C2O[C@H]([C@H]4[C@@H]3OC5=C4C=CC(=C5)O)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2OC(C4C3OC5=C4C=CC(=C5)O)O)C |
Synonymes |
daleformis |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




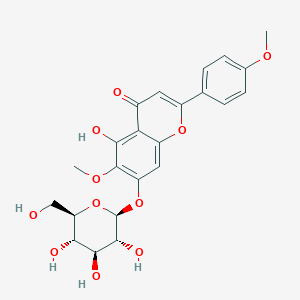
![1-Carboxy-1'-[(dimethylamino)carbonyl]ferrocene](/img/structure/B1246413.png)


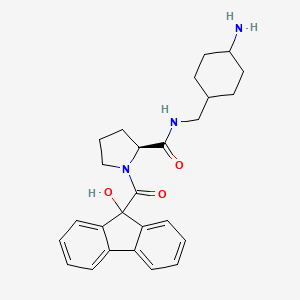
![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)

